ベンゾイルヒパコニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

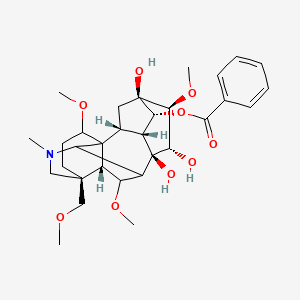

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a diterpene alkaloid with the chemical formula C₃₁H₄₃NO₉. It is isolated from several species of the Aconitum plant, which is known for its potent pharmacological and toxicological properties . This compound is a monoester alkaloid and is one of the primary active components in Aconitum species .

科学的研究の応用

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate has a wide range of scientific research applications, including:

作用機序

Target of Action

Benzoylhypaconine, a monoester diterpene alkaloid found in Aconitum, primarily targets the mitochondria . It affects mitochondrial growth and is considered one of the main pharmacological and toxic components of Aconitum .

Mode of Action

Benzoylhypaconine interacts with its targets by causing hyperpolarization and activation of voltage-dependent sodium and calcium channels . This interaction can lead to changes such as fatal cardiac poisoning and neurotoxicity .

Biochemical Pathways

It’s known that the compound plays a role in theJAK/STAT signaling pathway , which is involved in processes like cell division, survival, and inflammation.

Pharmacokinetics

It’s known that the compound is detected using high-performance liquid chromatography-tandem mass spectrometry techniques .

Result of Action

The molecular and cellular effects of Benzoylhypaconine’s action include potential anti-inflammatory activity and inhibition of COX-2 activity . It also has potential toxicity, which can result in fatal cardiac poisoning and neurotoxicity .

Action Environment

The action, efficacy, and stability of Benzoylhypaconine can be influenced by various environmental factors. It’s important to note that the compound’s therapeutic indices are narrow, indicating that its effects can vary significantly based on concentration .

生化学分析

Biochemical Properties

Benzoylhypaconine plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2 (COX-2) activity. This compound interacts with various enzymes and proteins, including COX-2, where it exhibits an inhibitory effect with an IC50 value of 20.5 µM . Additionally, benzoylhypaconine reduces histamine-induced vascular permeability, indicating its interaction with histamine receptors and related signaling pathways . These interactions highlight its potential in modulating inflammatory responses.

Cellular Effects

Benzoylhypaconine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, benzoylhypaconine reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . Furthermore, it impacts gene expression related to inflammatory responses and cellular metabolism, contributing to its overall anti-inflammatory effects.

Molecular Mechanism

At the molecular level, benzoylhypaconine exerts its effects primarily through the inhibition of COX-2. This interaction involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, benzoylhypaconine may interact with other biomolecules involved in inflammatory pathways, further enhancing its anti-inflammatory properties. Changes in gene expression related to inflammation and cellular stress responses are also observed, indicating a broader impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoylhypaconine have been observed to change over timeIn vitro studies have shown that benzoylhypaconine maintains its inhibitory effects on COX-2 over extended periods, suggesting sustained anti-inflammatory activity . In vivo studies are necessary to fully understand its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of benzoylhypaconine vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation without significant adverse effects . At higher doses, benzoylhypaconine may exhibit toxic effects, including potential impacts on cardiovascular and nervous systems. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage management in potential therapeutic applications.

Metabolic Pathways

Benzoylhypaconine is involved in several metabolic pathways, primarily those related to its anti-inflammatory activity. It interacts with enzymes such as COX-2 and histamine receptors, influencing metabolic flux and metabolite levels associated with inflammation

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzoylhypaconine involves the extraction of Aconitum alkaloids from the plant material, followed by purification processes. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of benzoylhypaconine typically involves large-scale extraction from Aconitum plants, followed by chromatographic techniques to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the benzoylhypaconine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylhypaconine oxide, while reduction can yield reduced derivatives with altered pharmacological properties .

類似化合物との比較

- Aconitine

- Mesaconitine

- Hypaconitine

- Benzoylaconine

- Benzoylmesaconine

Comparison: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is unique among these compounds due to its specific esterification pattern and its distinct pharmacological profile. While all these compounds share a common diterpene alkaloid structure, benzoylhypaconine’s unique ester group contributes to its specific biological activities and toxicological properties .

特性

CAS番号 |

63238-66-4 |

|---|---|

分子式 |

C31H43NO9 |

分子量 |

573.7 g/mol |

IUPAC名 |

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25?,26+,28+,29-,30?,31-/m1/s1 |

InChIキー |

MDFCJNFOINXVSU-ANXTVRNHSA-N |

SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

異性体SMILES |

CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |

正規SMILES |

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |

同義語 |

benzoylhypaconine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)